2-(Allylsulfanyl)-5-fluoro-1,3-benzothiazole
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Overview
Description
2-(Allylthio)-5-fluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom and the allylthio group in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-fluorobenzo[d]thiazole typically involves the allylation of benzo[d]thiazole-2-thiol with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dry N,N-dimethylformamide. The general reaction scheme is as follows:
Starting Material: Benzo[d]thiazole-2-thiol
Reagent: Allyl bromide
Base: Sodium hydride
Solvent: Dry N,N-dimethylformamide
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for 2-(allylthio)-5-fluorobenzo[d]thiazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-5-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the allylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Modified thiazole derivatives
Substitution: Various substituted thiazole compounds depending on the nucleophile used.
Scientific Research Applications
2-(Allylthio)-5-fluorobenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-fluorobenzo[d]thiazole involves its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and proteins, leading to various biological effects. The presence of the fluorine atom enhances its ability to interact with biological targets, while the allylthio group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)benzo[d]thiazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluorobenzo[d]thiazole:
2-(Methylthio)-5-fluorobenzo[d]thiazole: Contains a methylthio group instead of an allylthio group, leading to variations in its chemical behavior and biological effects.
Uniqueness
2-(Allylthio)-5-fluorobenzo[d]thiazole is unique due to the combination of the fluorine atom and the allylthio group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H8FNS2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
5-fluoro-2-prop-2-enylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8FNS2/c1-2-5-13-10-12-8-6-7(11)3-4-9(8)14-10/h2-4,6H,1,5H2 |
InChI Key |
RCJUEJAFNQIEHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
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